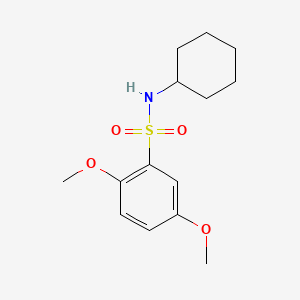

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Description

Key Research Findings

| Property | Value/Observation | Source |

|---|---|---|

| Molecular weight | 327.44 g/mol | |

| logD (octanol-water partition) | 2.94 | |

| Antileishmanial EC~50~ | 0.87 µM (L. infantum) | |

| Synthetic yield (optimized routes) | 68–72% |

The compound’s low nanomolar potency in parasitic assays highlights its role in addressing neglected tropical diseases. Collaborative efforts between academic and industrial labs have focused on derivatizing the sulfonamide core to improve solubility while retaining activity. For instance, replacing the cyclohexyl group with smaller alkyl chains reduces logD but often diminishes target affinity, underscoring the balance needed in molecular design.

Theoretical Framework and Molecular Design Principles

Molecular Architecture

The compound’s structure (C~16~H~25~NO~4~S) integrates three critical elements:

- 2,5-Dimethoxybenzene ring : Enhances electron density, facilitating π-π stacking with aromatic residues in enzyme active sites.

- Sulfonamide linker : Serves as a hydrogen bond acceptor, critical for binding to catalytic residues in targets like carbonic anhydrase.

- N-Cyclohexyl group : Imparts conformational rigidity, reducing entropic penalties during protein-ligand binding.

Design Strategies

- Bioisosteric replacement : Substituting the cyclohexyl group with bicyclic moieties (e.g., decalin) has been explored to improve metabolic stability.

- Positional isomerism : Moving methoxy groups to the 3- and 4-positions decreases antileishmanial activity by 40%, emphasizing the importance of substitution patterns.

Synthesis Example:

Reaction of 2,5-dimethoxyaniline with cyclohexylsulfonyl chloride

in the presence of triethylamine yields this compound.

Properties

IUPAC Name |

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-18-12-8-9-13(19-2)14(10-12)20(16,17)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYBGNRVROBPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Pharmaceutical Applications

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

1.1 Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. For instance, studies have demonstrated that structurally modified sulfonamides can effectively target bacterial peptidoglycan synthesis, which is crucial for bacterial cell wall integrity .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity. Certain sulfonamide derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

1.3 H3 Receptor Modulation

this compound has been studied for its interaction with histamine H3 receptors. These receptors are involved in regulating neurotransmitter release and have implications in treating neurological disorders such as ADHD and Alzheimer's disease. The modulation of these receptors by sulfonamide derivatives may provide therapeutic benefits in managing cognitive disorders .

Material Science Applications

In addition to its pharmaceutical uses, this compound finds applications in material sciences.

2.1 Rubber Production

This compound serves as an accelerator in the production of natural and synthetic rubber. Its role enhances the curing process, improving the mechanical properties of rubber products. The effective use of such accelerators is essential for optimizing production efficiency and product performance .

2.2 Polymer Chemistry

this compound can be utilized in synthesizing various polymeric materials due to its chemical stability and reactivity. Research into polymer blends incorporating this sulfonamide suggests improvements in thermal stability and mechanical strength, making it a valuable additive in advanced material formulations .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-cyclohexyl-2,5-dimethoxybenzenesulfonamide with three sulfonamide derivatives featuring distinct N-substituents:

Key Observations:

Substituent Effects on Physicochemical Properties Cyclohexyl vs. Diisobutyl: The cyclohexyl group (monocyclic, saturated) offers moderate lipophilicity and reduced steric hindrance compared to the branched diisobutyl substituent. Diisobutyl groups may improve metabolic stability but could hinder target binding due to bulkiness .

Synthetic Considerations

- N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (25) was synthesized via a metal-free electrochemical method with 63% yield, suggesting feasibility for scalable production . The absence of data on the cyclohexyl variant implies that its synthesis may require optimization, particularly regarding amine reactivity (cyclohexylamine vs. diisobutylamine).

This suggests that the cyclohexyl variant’s steric and electronic profile could similarly influence biological interactions, warranting further study .

Biological Activity

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the context of inhibiting hypoxia-inducible factor 1 (HIF-1) and its implications in cancer therapy. This article reviews its biological activity, synthesizing findings from various studies and highlighting structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclohexyl group attached to a 2,5-dimethoxybenzenesulfonamide moiety. The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine, yielding this compound with moderate yields.

Inhibition of HIF-1

This compound has been evaluated for its ability to inhibit HIF-1-mediated transcription under hypoxic conditions. In a study using the human glioma cell line LN229-HRE-Lux, the compound exhibited an IC50 value of approximately 2.5 μM , indicating modest potency compared to other analogues tested in the same series .

Table 1: Inhibition Potency of Related Compounds

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 2.5 | Moderate activity |

| Compound 1 | 0.7 | Reference compound |

| Compound 2a | 3.0 | Best among secondary amines |

| Compound 3c | 2.6 | Similar to secondary amines |

The mechanism by which this compound exerts its effects is associated with the inhibition of HIF-1α stabilization under low oxygen conditions. HIF-1α is crucial for tumor angiogenesis and metabolic adaptation in hypoxic environments. By inhibiting this pathway, the compound may reduce tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamide derivatives has shown that modifications to the aromatic ring and sulfonamide group can significantly impact biological activity. For instance, replacing the phenyl ring with a cyclohexyl ring resulted in changes in potency, suggesting that steric and electronic properties are critical for activity .

Table 2: SAR Insights

| Modification | Resulting Activity | IC50 (μM) |

|---|---|---|

| Cyclohexyl substitution | Decreased potency | 2.5 |

| Methylation of amines | Variable effects | >25 for some analogues |

Pharmacological Effects

Beyond its role as a HIF-1 inhibitor, this compound has shown potential as a selective inhibitor of protein tyrosine kinases (PTKs), which are implicated in various cancers. Sulfonamide-based compounds have been noted for their ability to inhibit Src family kinases, thereby disrupting signaling pathways involved in tumor progression .

Case Studies

A notable case study involved the use of this compound in vitro against various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells with reduced Src activity, correlating with diminished growth rates and altered cellular morphology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Electrochemical synthesis is a key approach, utilizing aryl sulfonyl chlorides and amines under controlled potential to form sulfonamides. For example, optimized conditions may involve adjusting the amine stoichiometry (e.g., 6.00 equivalents of diisobutylamine) and purification via gradient column chromatography (ethyl acetate/cyclohexane ratios) to achieve yields >60% . Alternative methods include coupling reactions with sulfonyl chlorides, where moisture-sensitive intermediates require inert atmospheres .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Data collection at 293 K with SHELXL refinement (R factor <0.04) ensures precise bond-length and angle measurements. Complementary techniques include NMR (1H/13C) for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution of the cyclohexyl or methoxy groups. Computational tools (e.g., density functional theory, DFT) predict electronic effects, while docking simulations with enzymes (e.g., carbonic anhydrase) assess steric compatibility. For example, replacing methoxy with electron-withdrawing groups (e.g., Cl) may enhance binding affinity to hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in toxicity or efficacy data across biological assays?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., species-specific effects) require cross-validation using in vitro (e.g., enzyme inhibition assays) and in vivo models. For instance, dose-response curves in amphibian models (e.g., tadpoles) and microbial assays can clarify ecotoxicological impacts. Statistical meta-analysis of IC50 values and Hill coefficients helps identify outliers .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, simulating sulfonamide binding to bacterial dihydropteroate synthase (DHPS) identifies key hydrogen bonds with conserved residues (e.g., Phe31, Lys220). Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data vs. computational structural predictions?

- Methodological Answer : Discrepancies between SCXRD (experimental) and DFT-optimized geometries often arise from crystal packing effects. A multi-method approach combines:

- SCXRD : Validate torsion angles (e.g., C–S–N–C dihedral angles) .

- DFT : Compare gas-phase vs. solvated models using polarizable continuum models (PCM).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.